molecular formula C9H6N2O2S B1407209 3-(Thiophen-2-yl)pyrazine-2-carboxylic acid CAS No. 1368962-51-9

3-(Thiophen-2-yl)pyrazine-2-carboxylic acid

Cat. No. B1407209
CAS RN: 1368962-51-9
M. Wt: 206.22 g/mol
InChI Key: SUXYOVUXGXTOGZ-UHFFFAOYSA-N
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Description

“3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” is a compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains a carboxylic acid group, which is a functional group consisting of a carbonyl group (C=O) and a hydroxyl group (OH). The pyrazine ring is a common structural motif in many biologically active compounds . Similarly, thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another example is the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .


Molecular Structure Analysis

The molecular structure of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” consists of a pyrazine ring and a thiophene ring connected by a single bond, with a carboxylic acid group attached to the pyrazine ring . The pyrazine ring is a six-membered aromatic ring with two nitrogen atoms, while the thiophene ring is a five-membered aromatic ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds often involve the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds . For example, the Gewald reaction involves the formation of a new C-N bond and a new C-C bond . Another example is the Suzuki cross-coupling reaction, which involves the formation of a new C-C bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” are determined by its molecular structure . For example, the presence of the pyrazine ring and the thiophene ring gives the compound aromatic properties, while the presence of the carboxylic acid group gives the compound acidic properties .

Mechanism of Action

The mechanism of action of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds often involves interactions with biological targets such as enzymes or receptors. For example, some thiophene-based compounds exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds depend on their specific chemical structures and biological activities . For example, some thiophene-based compounds have been shown to exhibit toxic effects, while others have been shown to exhibit therapeutic effects .

Future Directions

The future directions for the research and development of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds include the design and synthesis of new derivatives with improved biological activities . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

3-thiophen-2-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXYOVUXGXTOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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